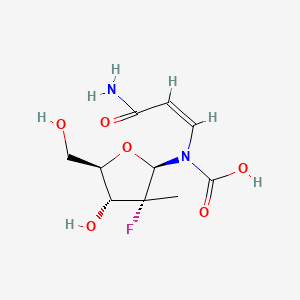
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid: is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid involves multiple steps, including the formation of the carbamic acid moiety and the incorporation of the fluoro-hydroxy-tetrahydrofuran ring. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups or the amino group, potentially forming ketones or nitro compounds.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studying enzyme mechanisms or as a probe in biochemical assays.
Medicine: Its potential bioactivity could lead to applications in drug development, particularly if it exhibits properties such as enzyme inhibition or receptor binding.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which ((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)carbamic acid: can be compared to other compounds with similar structures or functional groups. Some similar compounds include:
Carbamic acids: These compounds share the carbamic acid moiety and may exhibit similar reactivity.
Fluoro-hydroxy-tetrahydrofuran derivatives: Compounds with this ring structure may have comparable biological activity or chemical properties.
Amino-oxopropenyl compounds: These molecules share the amino-oxopropenyl group and could have similar reactivity in chemical reactions.
The uniqueness of This compound lies in its combination of these functional groups, which may confer distinct properties and applications.
特性
分子式 |
C10H15FN2O6 |
|---|---|
分子量 |
278.23 g/mol |
IUPAC名 |
[(Z)-3-amino-3-oxoprop-1-enyl]-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]carbamic acid |
InChI |
InChI=1S/C10H15FN2O6/c1-10(11)7(16)5(4-14)19-8(10)13(9(17)18)3-2-6(12)15/h2-3,5,7-8,14,16H,4H2,1H3,(H2,12,15)(H,17,18)/b3-2-/t5-,7-,8-,10-/m1/s1 |
InChIキー |
XLTAYZQZBSQAPS-DLPBWKGQSA-N |
異性体SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N(/C=C\C(=O)N)C(=O)O)CO)O)F |
正規SMILES |
CC1(C(C(OC1N(C=CC(=O)N)C(=O)O)CO)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)
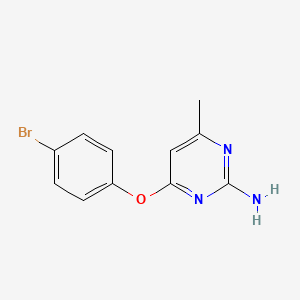
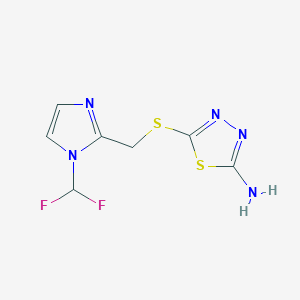
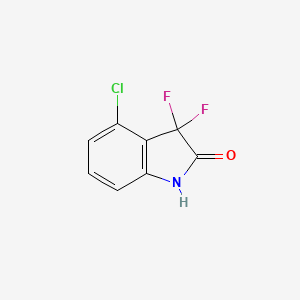






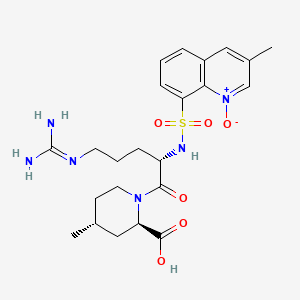
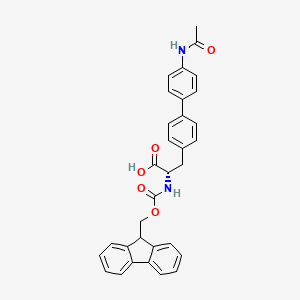
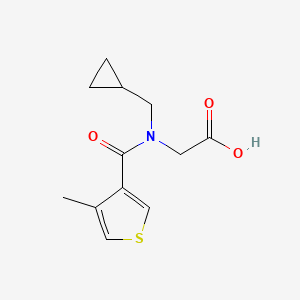
![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
